2-(3-bromophenyl)-2,2-difluoroacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromophenyl)-2,2-difluoroacetonitrile is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, along with two fluorine atoms and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-bromophenyl)-2,2-difluoroacetonitrile typically involves the reaction of 3-bromobenzaldehyde with difluoroacetonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of various applications.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromophenyl)-2,2-difluoroacetonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
- Substitution reactions yield various substituted phenyl derivatives.
- Oxidation reactions produce carboxylic acids or aldehydes.
- Reduction reactions result in primary amines.
Scientific Research Applications
2-(3-Bromophenyl)-2,2-difluoroacetonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-2,2-difluoroacetonitrile involves its interaction with molecular targets through its functional groups. The bromine and nitrile groups can participate in various binding interactions, while the difluoro moiety can influence the compound’s electronic properties. These interactions can modulate biological pathways, leading to the observed effects in different applications.
Comparison with Similar Compounds
2-(4-Bromophenyl)-2,2-difluoroacetonitrile: Similar structure but with the bromine atom at the para position.
2-(3-Chlorophenyl)-2,2-difluoroacetonitrile: Chlorine atom instead of bromine.
2-(3-Bromophenyl)-2,2-difluoroacetamide: Amide group instead of nitrile.
Uniqueness: 2-(3-Bromophenyl)-2,2-difluoroacetonitrile is unique due to the specific positioning of the bromine atom and the presence of both difluoro and nitrile groups. This combination imparts distinct reactivity and potential for diverse applications compared to its analogs.
Properties
IUPAC Name |
2-(3-bromophenyl)-2,2-difluoroacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2N/c9-7-3-1-2-6(4-7)8(10,11)5-12/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIOGAKTOAKYSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C#N)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.